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Fmoc-Orn-AMC · HCl

Cat. No.: B1165842
M. Wt: 548.03
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acid Derivatives in Chemical Biology

Non-canonical amino acids (ncAAs), also known as non-standard or unnatural amino acids, are amino acids that are not among the 20 canonical amino acids encoded by the genetic code mdpi.commdpi.compreprints.org. These molecules are either natural, arising from post-translational modifications or metabolic pathways, or synthetic, created through chemical synthesis mdpi.commdpi.com. The incorporation of ncAAs into peptides and proteins significantly expands the available chemical diversity and functional applications beyond what is possible with canonical amino acids alone mdpi.commdpi.compreprints.org. This expanded chemical space is crucial for various research areas, including protein engineering, enzyme catalysis, biomedicine, and biotechnology mdpi.com.

ncAAs can confer advantageous properties, such as resistance to proteolytic degradation, making them valuable tools for studying protease specificity and developing enzyme inhibitors mdpi.comresearchgate.net. They can also be equipped with bio-orthogonal labels, facilitating studies of molecular interactions and bioimaging mdpi.com. The methods for incorporating ncAAs into peptides and proteins include in vivo and in vitro techniques, as well as specific chemical and enzymatic modifications mdpi.com. The development of genetic code expansion techniques has further enabled the site-selective incorporation of hundreds of structurally diverse ncAAs into proteins, opening new avenues in enzyme engineering research, including probing enzyme mechanisms, improving biocatalyst activity and stability, and designing enzymes with novel catalytic mechanisms researchgate.netresearchgate.net.

Overview of Fmoc-Orn-AMC · HCl as a Fluorescent Protease Substrate

This compound is a synthetic peptide derivative that functions as a fluorogenic substrate for proteases. It is composed of three key components: the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, the non-canonical amino acid Ornithine (Orn), and the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) nih.gov. The compound is typically supplied as a hydrochloride salt.

In the context of protease assays, the peptide bond between the Orn residue and the AMC fluorophore is the target of enzymatic cleavage. In its intact form, this compound is weakly fluorescent or non-fluorescent due to the quenching effect of the attached peptide moiety google.comglpbio.com. Upon hydrolysis by a specific protease, the AMC molecule is released. Free AMC is highly fluorescent, emitting light at a characteristic wavelength (typically around 460 nm when excited at 380 nm) glpbio.com. The increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, providing a sensitive method to monitor protease activity in real-time glpbio.com.

This design allows researchers to quantitatively measure the activity of proteases by monitoring the fluorescence increase over time. This compound is particularly useful for studying proteases that exhibit specificity for substrates containing an ornithine residue at the cleavage site, although the specificity is also influenced by residues flanking the ornithine in more complex peptide substrates.

Historical Context and Evolution of Fluorogenic Substrates in Enzymology Research

The use of fluorogenic substrates in enzymology research has evolved significantly over time, offering advantages in sensitivity and real-time monitoring compared to earlier methods like radioactive isotopes or colorimetric dyes google.com. Historically, detection methods for biomolecular analysis relied heavily on radioactive isotopes or colorimetric dyes google.com. While effective, radioactive isotopes pose handling and disposal challenges, and colorimetric dyes often have limitations in sensitivity google.com.

The increasing interest in luminescent molecules led to the development of both chemiluminescent and fluorescent detection systems google.com. Fluorogenic substrates, which become fluorescent upon enzymatic cleavage, emerged as powerful tools. Early examples of fluorogenic substrates for hydrolytic enzymes were developed, with ongoing efforts to identify novel structures with improved physical properties google.com.

The introduction of fluorophores like 7-amino-4-methylcoumarin (AMC) revolutionized protease assays. AMC-based substrates, such as peptide sequences conjugated to AMC, allowed for sensitive and continuous monitoring of protease activity nih.gov. The principle involves the enzymatic release of the highly fluorescent AMC molecule from a quenched substrate glpbio.comnih.gov.

The development of solid-phase peptide synthesis (SPPS), particularly with the advent of protecting groups like Fmoc, further facilitated the synthesis of a wide variety of peptide-AMC substrates with defined sequences nih.govontosight.aiyoutube.comnih.gov. This allowed for the creation of combinatorial fluorogenic substrate libraries to rapidly profile the specificity of proteases nih.gov. While AMC has been a widely used leaving group, research has also explored alternative fluorogenic leaving groups, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which may offer improved properties like increased quantum yield nih.gov. The evolution of fluorogenic substrates continues, with ongoing efforts to develop probes for various enzyme classes and for applications in complex biological systems, including living cells mdpi.compnas.org.

Properties

Molecular Formula

C30H30ClN3O5

Molecular Weight

548.03

Synonyms

(S)-(9H-fluoren-9-yl)methyl (5-amino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)carbamate hydrochloride

Origin of Product

United States

Synthetic Methodologies for Fmoc Orn Amc · Hcl and Analogous Peptide Probes

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Fmoc-Orn-AMC · HCl Integration

The synthesis of a peptide probe terminating with an Orn-AMC moiety using SPPS involves a cyclical process:

Deprotection: The Fmoc group from the N-terminus of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net

Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc byproduct.

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

Washing: The resin is washed again to remove excess reagents and by-products from the coupling reaction.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of any side-chain protecting groups, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).

The success of SPPS hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. nih.gov This allows for the selective deprotection of the α-amino group for chain elongation while side-chain functionalities remain masked to prevent unwanted side reactions.

Fmoc (9-Fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amino group in the most common SPPS strategy. Its key feature is its lability to bases, typically a solution of 20% piperidine in DMF, while remaining stable to acidic conditions used for final cleavage. creative-peptides.com

Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of the acid-labile protecting group family. In the context of Fmoc-Orn-AMC synthesis, a Boc group is commonly used to protect the δ-amino group of the ornithine side chain. It is stable to the mild basic conditions used for Fmoc removal but is readily cleaved by the final TFA treatment.

ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is an example of a "super-orthogonal" protecting group. It is stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage. sigmaaldrich-jp.com Its removal is achieved under very specific conditions: a dilute solution of hydrazine (B178648) (typically 2-4%) in DMF. sigmaaldrich-jp.comiris-biotech.de This allows for selective deprotection of a specific side chain (e.g., on a lysine (B10760008) or ornithine residue) while the peptide remains attached to the resin and other protecting groups are intact. This is particularly useful for synthesizing branched peptides, cyclic peptides, or for attaching labels to a specific site on the peptide side chain. sigmaaldrich-jp.com

N3 (Azide): The azide (B81097) group serves as a mild and efficient protecting group for the N-terminus in peptide synthesis. It is stable under the conditions used for both Fmoc and Boc chemistry. Deprotection is achieved under near-neutral and mild conditions using phosphines, such as trimethylphosphine (B1194731) or tributylphosphine. luxembourg-bio.com This mild deprotection makes the azide group a valuable alternative to Fmoc or Boc, especially when synthesizing peptides with sensitive moieties. luxembourg-bio.com

Protecting GroupAbbreviationProtected FunctionalityCleavage ConditionsOrthogonality
9-FluorenylmethyloxycarbonylFmocα-Amino groupMild base (e.g., 20% piperidine in DMF)Orthogonal to acid-labile groups (Boc, Trt) and hydrazine-labile groups (ivDde)
tert-ButoxycarbonylBocSide-chain amino groups (e.g., Orn, Lys)Moderate to strong acid (e.g., TFA)Orthogonal to base-labile groups (Fmoc) and hydrazine-labile groups (ivDde)
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeSide-chain amino groups (e.g., Orn, Lys)2-4% Hydrazine in DMFOrthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups
AzideN3α-Amino groupPhosphines (e.g., PPh3, P(nBu)3)Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups

A significant challenge in the solid-phase synthesis of peptide-AMCs is that 7-amino-4-methylcoumarin (B1665955) itself lacks a functional group suitable for direct attachment to standard SPPS resins. aip.org To overcome this, several strategies have been developed:

Solution-Phase Conjugation: One early approach involves synthesizing the C-terminal amino acid-AMC conjugate in solution first. This pre-formed building block is then attached to the resin, and the peptide chain is elongated using standard SPPS protocols. However, this method can be laborious and is not ideal for creating large libraries. aip.orgpnas.org

Backbone Amide Linker (BAL) Strategy: The BAL approach allows for the assembly of a peptide on the linker, which is then cleaved in a way that generates a C-terminal amide. This can be adapted for the synthesis of peptide-AMCs.

Novel AMC Resins: A more direct and efficient solid-phase method involves a specially functionalized resin. One such approach utilizes a modified coumarin (B35378) molecule as the linker itself. For instance, 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) can be attached to a standard Wang resin. aip.org After the removal of its Fmoc group, the peptide synthesis can proceed directly on the amino group of the coumarin linker. This method is straightforward and well-suited for the combinatorial synthesis of peptide-AMC libraries. aip.org

ACC Fluorophore Strategy: An alternative to AMC is the use of 7-amino-4-carbamoylmethylcoumarin (ACC). This bifunctional fluorophore has kinetic profiles comparable to AMC but includes a carboxymethyl group that can be used for attachment to a solid support, such as a Rink Amide resin. pnas.orgnih.govsinica.edu.tw This allows for the direct solid-phase synthesis of fluorogenic substrates using standard Fmoc chemistry. pnas.org

Resin/StrategyDescriptionTypical UseCleavage Conditions
Wang Resin with Fmoc-Aca-OH linkerA modified coumarin (Fmoc-Aca-OH) is attached to the resin, providing an amino group for peptide elongation. aip.orgDirect solid-phase synthesis of peptide-AMCs.TFA, yields a peptide-AMC after decarboxylation. aip.org
Rink Amide Resin with ACCUsed for the synthesis of peptide-ACCs, which are functional analogues of peptide-AMCs. The ACC molecule is attached to the resin. nih.govsinica.edu.twSynthesis of fluorogenic substrates where ACC is the leaving group.TFA, yields a C-terminal peptide amide (in this case, the ACC conjugate).
2-Chlorotrityl chloride (2-CTC) ResinHighly acid-labile resin. Can be used if a pre-synthesized Orn-AMC conjugate is to be attached.Synthesis of protected peptide fragments.Very mild acid (e.g., dilute TFA or HFIP), preserves side-chain protecting groups.

The formation of the peptide bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization.

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress racemization and improve reaction rates. libretexts.org

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered couplings.

Aminium/Uronium Salts: This is the most popular class of coupling reagents and includes HBTU, HATU, and HCTU. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high efficiency, especially in difficult couplings, due to the formation of a highly reactive OAt-ester. libretexts.org

Reaction optimization often involves using an excess of the protected amino acid and coupling reagents to drive the reaction to completion. Monitoring the reaction using a qualitative test like the ninhydrin (B49086) test can confirm the absence of free amines, indicating a complete coupling reaction. For difficult sequences, such as those prone to aggregation, strategies may include using specialized resins, chaotropic salts, or performing the coupling at an elevated temperature.

Solution-Phase Synthesis Approaches for Related Constructs

While SPPS is dominant in research settings, solution-phase peptide synthesis (LPPS) remains relevant, particularly for large-scale industrial production. wikipedia.orgresearchgate.net In this classical approach, protected amino acids are coupled in a suitable organic solvent, and the resulting dipeptide is isolated and purified before the next coupling step. libretexts.org

The synthesis of a simple construct like Fmoc-Orn-AMC in solution would involve:

Protection of the δ-amino group of ornithine, for example, with a Boc group.

Protection of the α-amino group with an Fmoc group, yielding Fmoc-Orn(Boc)-OH.

Activation of the carboxylic acid of Fmoc-Orn(Boc)-OH using a coupling reagent (e.g., DCC or HATU). libretexts.org

Reaction of the activated amino acid with 7-amino-4-methylcoumarin (AMC) in an appropriate solvent with a base to form the amide bond.

Purification of the resulting Fmoc-Orn(Boc)-AMC product, typically by chromatography.

Selective deprotection of the Boc group and subsequent salt formation to yield this compound.

While this method allows for purification and characterization at each step, it is significantly more time-consuming and labor-intensive than SPPS, especially for longer peptides. wikipedia.org

Chemical Derivatization and Modification Strategies for Enhanced Research Probes

The basic Fmoc-Orn-AMC structure can be chemically modified to create probes with enhanced or novel properties. Derivatization can be aimed at altering solubility, spectral properties, or introducing new functionalities for further conjugation.

Modification strategies can include:

Substitution on the Coumarin Ring: The coumarin scaffold is amenable to chemical modification. Introducing electron-donating groups (e.g., -NH2, -OH) or altering the π-conjugated system can shift the excitation and emission wavelengths, potentially to the far-red or near-infrared regions, which is beneficial for in vivo imaging. aip.orgresearchgate.net

Modification of the Peptide Backbone: Incorporating non-natural amino acids or creating cyclic peptides can enhance stability against proteolysis.

Attachment of Other Labels: Using an orthogonal protecting group like ivDde on the ornithine side chain allows for its selective deprotection and subsequent attachment of other molecules, such as biotin (B1667282) for affinity purification, polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties, or another fluorophore to create a FRET-based probe. sigmaaldrich-jp.com

The primary use of a building block like Fmoc-Orn-AMC is as the C-terminal residue in the synthesis of a larger fluorogenic peptide substrate. In a typical SPPS workflow, the synthesis would not start with Fmoc-Orn-AMC itself, but rather with a resin functionalized for AMC attachment as described in section 2.1.2.

The synthesis of a target oligopeptide, for example, Ac-Asp-Glu-Val-Orn-AMC, would proceed as follows on an AMC-functionalized resin:

The resin is prepared to have a free amino group on the AMC linker.

The first amino acid, Fmoc-Orn(Boc)-OH, is coupled to the resin-bound AMC.

The Fmoc group is removed.

The next amino acid, Fmoc-Val-OH, is coupled.

The cycle of deprotection and coupling is repeated for Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH.

The N-terminal Fmoc group is removed, and an acetyl group is added (capping).

The completed peptide is cleaved from the resin using a TFA cocktail, which also removes the Boc and tBu side-chain protecting groups, yielding the final product Ac-DEVO-AMC.

This process allows for the systematic and efficient assembly of a wide variety of peptide sequences attached to the AMC fluorophore, creating specific probes for different proteases.

Stereochemical Considerations in Amino Acid Building Blocks for Probe Design

The biological activity and specificity of peptide-based probes are intrinsically linked to their three-dimensional structure, which is fundamentally governed by the stereochemistry of the constituent amino acid building blocks. The vast majority of naturally occurring peptides and proteins are composed of L-amino acids. nih.gov Consequently, enzymes such as proteases have active sites that are exquisitely evolved to recognize and bind substrates with specific L-amino acid sequences. This inherent stereoselectivity is a critical factor in the design of fluorogenic peptide probes like Fmoc-Orn-AMC.

The inversion of stereochemistry at one or more α-carbons, by substituting a natural L-amino acid with its D-enantiomer, can profoundly alter the probe's properties. nih.gov The primary motivation for incorporating D-amino acids is to enhance the probe's resistance to proteolytic degradation by endogenous proteases. nih.gov The proteolytic machinery of cells is generally not equipped to process peptide bonds involving D-amino acids, leading to a significantly increased half-life of the probe in biological systems. nih.gov

However, this modification is not without consequences for probe-target interaction. The spatial orientation of an amino acid's side chain is critical for its fit within an enzyme's binding pocket. Changing from an L- to a D-configuration reverses this orientation, which can diminish or completely abolish the probe's ability to be recognized and cleaved by its target enzyme. nih.govresearchgate.net Therefore, the decision to incorporate D-amino acids must be carefully considered, balancing the need for stability against the potential loss of activity. In some cases, partial rather than global substitution with D-amino acids can yield probes that retain target affinity while gaining stability at specific, hydrolysis-prone peptide bonds. nih.gov

The precise stereochemical configuration of each amino acid residue in a peptide probe is thus a key design parameter that influences its efficacy. nih.gov Analytical techniques such as chiral liquid chromatography are often employed to confirm the stereochemical purity of the amino acid building blocks and the final peptide product. mdpi.com

Table 1: Impact of Amino Acid Stereochemistry on Peptide Probe Characteristics

Characteristic L-Amino Acid Configuration D-Amino Acid Configuration
Enzyme Recognition Typically recognized by natural enzymes due to stereospecificity of active sites. Generally poor recognition by natural enzymes, which can abolish substrate activity. nih.gov
Proteolytic Stability Susceptible to degradation by endogenous proteases, leading to a shorter biological half-life. nih.gov Highly resistant to degradation by most proteases, resulting in enhanced stability. nih.gov
Side Chain Topology Presents a "natural" side chain orientation for interaction with binding pockets. Presents a reversed side chain orientation, which may hinder or alter binding. nih.gov

| Immunogenicity | Can be processed and presented by antigen-presenting cells, potentially leading to an immune response. | Often associated with lower immunogenicity due to poor processing by the immune system. |

Advanced Functional Group Introduction (e.g., Azido (B1232118) for Click Chemistry Applications)

Modern probe design frequently involves the incorporation of functional groups that enable further modification through highly specific and efficient chemical reactions. One of the most powerful strategies is the introduction of an azido group (–N₃) to facilitate "click chemistry," a concept introduced by K. Barry Sharpless. The azido group is an ideal functional handle for biological applications because it is virtually absent from naturally occurring biomolecules, stable in aqueous environments, and does not interfere with common peptide synthesis conditions. bachem.cominterchim.fr This bioorthogonality ensures that the subsequent ligation reaction occurs only at the intended site. bachem.com

The azido moiety can be incorporated into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS) by using commercially available amino acid building blocks containing an azide group, such as azido-functionalized lysine or ornithine analogues. peptide.com These building blocks are compatible with the standard coupling and deprotection steps of SPPS. peptide.com

Once the azide-containing peptide probe is synthesized and purified, it can be covalently linked to a wide array of molecules that bear a terminal alkyne group. The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable, rigid 1,2,3-triazole ring. interchim.fr This reaction is highly efficient, proceeds rapidly under mild, aqueous conditions, and generates minimal byproducts. lumiprobe.com Through this methodology, peptide probes can be conjugated to various reporter tags, including:

Fluorophores: For fluorescence imaging and quantification.

Biotin: For affinity purification and detection.

PEG (Polyethylene glycol) chains: To improve solubility and pharmacokinetic properties. bachem.com

Cytotoxic drugs: To create targeted therapeutics. bachem.com

This modular approach allows for the late-stage functionalization of a core peptide structure, enabling the creation of a diverse library of probes for various applications from a single azide-functionalized precursor. bachem.com

Table 2: Examples of Azido-Containing Building Blocks for Peptide Probe Synthesis

Building Block Structure Application in Probe Design
Fmoc-L-Lys(N₃)-OH Fmoc-NH-CH(COOH)-(CH₂)₄-N₃ Introduction of an azido group on a lysine side chain for subsequent CuAAC ligation with alkyne-modified reporters.
Fmoc-L-Azidohomoalanine Fmoc-NH-CH(COOH)-(CH₂)₂-N₃ An azido-containing analogue of methionine used for site-specific modification.
4-Azidobutylamine N₃-(CH₂)₄-NH₂ Can be coupled to a carboxylic acid side chain (e.g., Glu, Asp) to introduce a terminal azide.

| ω-azido-α-amino acids | N₃-(CH₂)ₙ-CH(NH-Fmoc)-COOH | A general class of building blocks for incorporating an azide at various distances from the peptide backbone. peptide.com |

Mechanistic and Kinetic Investigations of Enzymatic Interactions with Fmoc Orn Amc · Hcl

Hydrolytic Cleavage Mechanisms of Fmoc-Orn-AMC · HCl by Proteases

Proteases catalyze the hydrolytic cleavage of peptide bonds. For fluorogenic substrates like this compound, this cleavage occurs at the peptide bond preceding the AMC leaving group, specifically between the P1 amino acid (Ornithine) and the AMC moiety. The general mechanism involves the protease's active site interacting with the substrate, leading to the nucleophilic attack on the scissile carbonyl group and subsequent hydrolysis of the peptide bond. sigmaaldrich.comuq.edu.au The release of the AMC molecule from the rest of the substrate (Fmoc-Orn) is directly correlated with the proteolytic activity of the enzyme. nih.govuq.edu.auresearchgate.netmdpi.com

The efficiency of this hydrolytic cleavage is dependent on the specific protease and its ability to accommodate and correctly orient the this compound substrate within its active site. Serine proteases, for instance, typically utilize a catalytic triad (B1167595) (often Asp, His, Ser) to facilitate the hydrolysis reaction. sigmaaldrich.com The interaction between the substrate and the enzyme's active site, particularly the S1 subsite which interacts with the P1 residue, is a primary determinant of whether cleavage occurs and at what rate.

Substrate Specificity Profiling of Target Enzymes

Substrate specificity is a key characteristic of proteases, determining which peptide sequences they will cleave. Fluorogenic substrates like this compound are instrumental in profiling this specificity by allowing researchers to assess how variations in substrate structure affect cleavage efficiency. The Schechter-Berger nomenclature is commonly used to describe the interactions between amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', P3', P4') and corresponding subsites within the protease's binding cleft (S4, S3, S2, S1, S1', S2', S3', S4'). acs.orgnih.gov

The P1 position of a substrate, which interacts with the S1 subsite of the protease, is often the primary determinant of protease specificity. For many trypsin-like serine proteases, the S1 pocket contains a negatively charged residue (such as Asp or Glu), leading to a strong preference for basic amino acids like Arginine (Arg) or Lysine (B10760008) (Lys) at the P1 position of the substrate. sigmaaldrich.comiris-biotech.deacs.org

This compound features Ornithine at the P1 position. Ornithine is a basic amino acid, similar to Lysine, making this substrate suitable for studying proteases that exhibit a preference for basic residues at P1. Studies using related AMC substrates have shown that the identity of the P1 residue significantly impacts cleavage efficiency. For example, substituting Arg with Ornithine at the P4 position in a substrate for furin and PC1 resulted in a decrease in catalytic efficiency (kcat/Km). acs.org Conversely, in another context, replacing P1-Lys with Orn in a different substrate led to a significant improvement in substrate efficiency for a specific endopeptidase. nih.gov These findings highlight that while many proteases prefer basic P1 residues, the specific preference for Ornithine compared to Lysine or Arginine can vary depending on the enzyme.

Beyond the crucial P1-S1 interaction, the amino acid residues at positions P2, P3, and P4 (and further) on the substrate interact with the corresponding S2, S3, and S4 subsites in the protease binding cleft. These extended interactions play a significant role in fine-tuning substrate specificity and binding affinity. acs.orgresearchgate.netglpbio.com

Enzyme Kinetics Studies Utilizing this compound

Enzyme kinetics studies are essential for quantifying the rate of enzymatic reactions and understanding the factors that influence these rates. This compound is a valuable tool for such studies due to the ease of continuously monitoring the reaction progress by measuring the increase in AMC fluorescence over time as the substrate is cleaved.

Kinetic studies with varying concentrations of this compound at a fixed enzyme concentration allow for the determination of key Michaelis-Menten parameters: K_m, V_max, and k_cat. uq.edu.au

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of V_max. It is an indicator of the enzyme's affinity for the substrate; a lower K_m generally indicates higher affinity.

V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate.

k_cat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It reflects the catalytic efficiency of the enzyme.

The ratio k_cat/K_m is known as the specificity constant and is a measure of enzyme efficiency and substrate selectivity under initial rate conditions. uq.edu.au Studies using other AMC-conjugated substrates have successfully determined these parameters for various proteases, providing quantitative data on enzyme performance. For example, kcat/Km values have been reported for different AMC substrates with proteases like thrombin, factor Xa, furin, and PC1, demonstrating how these values can be used to compare the efficiency of an enzyme with different substrates or the efficiency of different enzymes with the same substrate. acs.orgacs.org

This compound can also be used to study the mechanism of enzyme inhibition. By performing kinetic experiments with varying concentrations of both the substrate and a potential inhibitor, the type of inhibition (competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) can be determined. mdpi.com

Competitive Inhibition: The inhibitor binds reversibly to the free enzyme at the active site, competing with the substrate. This typically results in an increase in K_m, while V_max remains unchanged.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This generally leads to a decrease in V_max, while K_m remains unchanged.

Uncompetitive Inhibition: The inhibitor binds reversibly only to the enzyme-substrate complex. This results in a decrease in both V_max and K_m.

Investigating Enzyme Activation and Regulation through Substrate Interaction Dynamics

This compound is a synthetic fluorogenic substrate utilized in enzyme assays, particularly for proteases that exhibit specificity for substrates containing an ornithine residue. The compound consists of an N-terminal Fmoc protecting group, an ornithine amino acid, and the fluorogenic leaving group 7-amino-4-methylcoumarin (B1665955) (AMC), presented as a hydrochloride salt. The utility of this compound in studying enzymatic interactions lies in the release of the highly fluorescent AMC molecule upon proteolytic cleavage of the amide bond between the ornithine residue and AMC. This release results in a significant increase in fluorescence intensity, which can be continuously monitored using a fluorometer, providing a real-time measure of enzyme activity peptide.comacs.orgmdpi.comru.nl.

The interaction dynamics between an enzyme and its substrate, such as this compound, are fundamental to understanding enzyme catalysis, specificity, and regulation. Kinetic studies employing varying substrate concentrations allow for the determination of key parameters, including the Michaelis constant (Km) and the catalytic turnover number (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and serves as an indicator of the enzyme's affinity for the substrate. A lower Km generally suggests higher affinity. The kcat (or turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km, known as the specificity constant, provides a measure of the enzyme's catalytic efficiency and its preference for a particular substrate when substrate concentration is limiting researchgate.netuq.edu.au.

While fluorogenic substrates like this compound are valuable tools for quantifying enzyme activity and characterizing the kinetic parameters of enzyme-substrate interactions, their application in directly investigating enzyme activation or regulation triggered by the substrate interaction dynamics of this specific compound is not extensively detailed in the available literature. Studies often utilize such substrates to measure the activity of an enzyme that is already in an active or regulated state, or to assess the effect of potential inhibitors on enzyme activity acs.orgresearchgate.net. For instance, AMC-conjugated peptides containing ornithine or related amino acids have been employed to study the kinetics and inhibition of various proteases, providing insights into substrate specificity and inhibitor potency acs.orgresearchgate.net. These studies indirectly inform our understanding of enzyme interaction dynamics by quantifying the outcomes of these interactions (substrate turnover or inhibition).

Investigating enzyme activation or regulation through substrate interaction dynamics typically involves observing changes in kinetic parameters or enzyme conformation upon substrate binding or cleavage. While the binding and cleavage of this compound by a cognate enzyme involve specific molecular interactions that drive catalysis, detailed research specifically demonstrating how these interactions with this particular compound activate or regulate the enzyme's state (beyond simply being acted upon) was not a primary focus of the search results. The compound's primary role identified is as a reporter substrate for measuring enzymatic activity.

Conceptual kinetic data that might be generated when using a fluorogenic substrate like this compound in enzyme assays could include:

Enzyme ConcentrationSubstrate Concentration (this compound)Initial Reaction Rate (AMC Fluorescence Units/min)
[E]1[S]1v1
[E]1[S]2v2
[E]1[S]3v3
[E]2[S]1v4

Note: Specific numerical data for this compound in the context of enzyme activation or regulation dynamics were not found in the consulted sources. The table above is illustrative of the type of data collected in enzyme kinetic studies using fluorogenic substrates.

Analysis of such data allows for the calculation of Vmax and Km using models like Michaelis-Menten kinetics, providing quantitative descriptors of the enzyme's interaction with the substrate under specific conditions. Changes in these parameters in response to various factors (e.g., presence of activators or inhibitors, post-translational modifications of the enzyme) can then be used to infer mechanisms of enzyme regulation. However, the direct role of this compound itself as a trigger or modulator of enzyme activation through unique interaction dynamics was not a prominent theme in the search results.

Applications of Fmoc Orn Amc · Hcl in Advanced Biochemical and Proteomics Research

Development of Novel Fluorogenic Enzyme Assays

Fluorogenic substrates like those incorporating AMC are widely used in the development of enzyme assays due to their sensitivity and ease of detection. The release of AMC upon enzymatic cleavage results in a significant increase in fluorescence intensity, allowing for continuous monitoring of the reaction.

High-Throughput Screening (HTS) Platforms for Enzyme Modulators

Fluorogenic substrates are integral to High-Throughput Screening (HTS) platforms aimed at identifying enzyme modulators, such as activators or inhibitors. The ability to rapidly and sensitively measure enzyme activity in a multi-well plate format makes AMC-based substrates suitable for screening large libraries of compounds. HTS assays using fluorescent substrates enable the efficient identification of potential drug candidates by monitoring changes in enzyme activity in the presence of test compounds. acs.orgiris-biotech.degoogle.com While specific HTS data for Fmoc-Orn-AMC · HCl is not extensively detailed in the provided snippets, the general principle of using AMC-linked substrates for HTS of enzyme modulators is well-established. For example, a fluorescent substrate Toc-Gly-Pro-Arg-AMC has been used in high-throughput assays to analyze enzyme activity in peptide libraries acs.org. The design of HTS methodologies often involves monitoring the increase in AMC fluorescence over time using a microplate reader. nsf.gov

Real-Time Monitoring of Enzyme Activity

The continuous nature of fluorescence release from AMC-labeled substrates allows for real-time monitoring of enzyme kinetics. By measuring the increase in fluorescence intensity over time, researchers can determine initial reaction rates, study enzyme activation or inhibition profiles, and analyze the effects of varying substrate or enzyme concentrations. epa.govfishersci.cagoogleapis.com Real-time monitoring provides valuable insights into the dynamic process of enzymatic reactions. Studies utilizing AMC-based substrates monitor fluorescence over time to assess enzyme activity. nsf.govglpbio.com For instance, fluorescence monitoring at specific excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) is a standard method for real-time measurement of AMC release. nsf.govglpbio.com

Utilization in Protease Activity Mapping and Profiling

Proteases are a major class of enzymes that cleave peptide bonds, and their activity is crucial in numerous biological processes. Fluorogenic substrates, including those with basic amino acid residues like Ornithine linked to AMC, are valuable for mapping and profiling protease activity.

Assessment of Serine Protease Activity (e.g., Trypsin-like, Chymotrypsin-like)

Serine proteases, such as trypsin-like and chymotrypsin-like enzymes, are common targets for activity assessment using fluorogenic substrates. Trypsin-like proteases typically cleave after basic amino acid residues like Arginine or Lysine (B10760008). While Ornithine is not one of the canonical amino acids, it is a basic amino acid, making this compound a potential substrate for proteases with trypsin-like specificity or for exploring substrate specificity. wikipedia.orggoogle.comnih.gov Studies on serine proteases often employ AMC-linked substrates to measure their activity. iris-biotech.deepa.govfishersci.cawikipedia.orggoogle.com For example, Boc-Gln-Ala-Arg-AMC · HCl is a fluorescent substrate used for detecting trypsin activity and proteolytic activity of TMPRSS2, where AMC is released upon cleavage. glpbio.com The use of different AMC-labeled peptide substrates allows for the differentiation of protease activities, such as chymotrypsin-like, trypsin-like, and caspase-like activities. nsf.govsemanticscholar.org

Studies of Viral Proteases (e.g., Dengue, Yellow Fever, Zika)

Viral proteases are essential for processing viral polyproteins, making them attractive targets for antiviral drug development. Fluorogenic substrates have been developed to assay the activity of viral proteases, including those from flaviviruses like Dengue, Yellow Fever, and Zika viruses. epa.govnih.gov While direct use of this compound for these specific viral proteases is not explicitly detailed in the provided results, related AMC-labeled peptide substrates have been successfully employed. For instance, Bz-Nle-Lys-Arg-Arg-AMC is a fluorogenic tetra-peptide substrate used for Dengue virus NS2B/3, Yellow Fever virus NS3, and Zika virus NS2B/NS3 serine proteases. glpbio.com The cleavage of such substrates releases AMC, allowing for the determination of protease activity. glpbio.com Research on inhibitors of Zika virus protease NS2B-NS3 has also involved the design and testing of cyclic peptide ligands, highlighting the importance of protease assays in this field. nih.gov

Research on Proteasome Subunit Activities

The proteasome is a multi-catalytic protease complex responsible for protein degradation in cells. Its different catalytic subunits (chymotrypsin-like, trypsin-like, and caspase-like) can be assayed using specific fluorogenic peptide substrates tagged with AMC. fishersci.cagoogleapis.comgoogle.com Research on proteasome inhibitors often involves measuring the inhibition of these specific subunit activities using such substrates. nsf.govsemanticscholar.orggoogle.com For example, substrates like SSLVY-AMC, BzVGR-AMC, and ZLLE-AMC are used to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, respectively. semanticscholar.org The use of AMC-linked substrates allows researchers to assess the potency and selectivity of compounds targeting specific proteasome subunits. nsf.gov

Contributions to Understanding Protein Processing and Degradation Pathways

Protein processing and degradation are fundamental biological processes regulated by various enzymes, particularly proteases. The study of these pathways often involves the use of synthetic substrates that can be cleaved by specific enzymes, allowing for the monitoring of enzyme activity. The AMC moiety is a widely used fluorogenic tag in such substrates; upon enzymatic cleavage, the free AMC molecule is released, resulting in increased fluorescence that can be detected and quantified. advancedchemtech.comadvancedchemtech.comfishersci.fiontosight.ai

This compound, incorporating the AMC fluorophore, can serve as a component in the design and synthesis of peptide-based substrates for proteases involved in protein processing and degradation. By synthesizing peptides with specific cleavage sequences that include an ornithine residue labeled with AMC at the C-terminus, researchers can create tools to investigate the activity and specificity of particular proteases. The Fmoc group would typically be removed during the peptide synthesis process, allowing the peptide sequence to be recognized by the target protease. The release of fluorescent AMC upon cleavage by a protease provides a sensitive method to assay enzyme activity in vitro or in cellular contexts. This approach contributes to understanding the kinetic parameters of proteases and identifying the enzymes responsible for specific processing or degradation events within complex biological systems.

Integration into Peptide-Based Supramolecular Chemistry and Materials Science Research

Peptide-based supramolecular chemistry and materials science explore the self-assembly of peptides and peptide derivatives into ordered structures with potential applications in areas such as drug delivery, tissue engineering, and biosensing. The Fmoc group is a commonly used protecting group in peptide synthesis that also plays a significant role in driving the self-assembly of Fmoc-protected peptides through π-π interactions between the fluorene (B118485) moieties.

Use as a Building Block for Activity-Based Probes (ABPs) and Biosensors

Activity-based probes (ABPs) are powerful chemical tools used to profile enzyme activity within complex biological samples. They typically consist of a reactive group that targets the enzyme's active site, a tag for detection or enrichment (such as a fluorophore or a biotin (B1667282) tag), and often a recognition element that directs the probe to a specific enzyme or class of enzymes. Biosensors are devices that combine a biological recognition element with a transducer to detect specific molecules or events. Peptide-based biosensors can utilize peptide sequences that interact selectively with target analytes or enzymes.

This compound can serve as a valuable building block in the synthesis of peptide-based ABPs and biosensors. The ornithine residue can be incorporated into a peptide sequence designed to target a specific enzyme or biological process. The AMC moiety provides a convenient fluorescent reporter that can be used to visualize or quantify the interaction of the probe or biosensor with its target. The Fmoc group is essential during the solid-phase peptide synthesis of such probes and biosensors, allowing for controlled elongation of the peptide chain. After synthesis, the Fmoc group is typically removed to yield the active probe or biosensor. advancedchemtech.com The ability to synthesize peptides containing a fluorogenic ornithine residue makes this compound a useful component for developing probes that can monitor enzyme activity or detect specific biological targets with high sensitivity through fluorescence detection.

Analytical and Spectroscopic Characterization Methods Employed with Fmoc Orn Amc · Hcl

Fluorescence Spectroscopy for Quantitative and Qualitative Analysis

Fluorescence spectroscopy is a primary method for studying compounds like Fmoc-Orn-AMC · HCl, especially when they are used as substrates for enzymes that cleave the bond releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The intensity of the fluorescence signal from the liberated AMC is directly proportional to the extent of the cleavage reaction, enabling both quantitative and qualitative analysis of enzyme activity.

Optimization of Excitation and Emission Wavelengths for AMC Detection

Accurate and sensitive detection of the released AMC fluorophore is crucial for fluorescence-based assays. The optimal excitation wavelength for AMC is typically around 380 nm, and its emission wavelength is around 460 nm. glpbio.commdpi.com These wavelengths are commonly used in fluorescence spectrophotometers and plate readers to measure the increase in fluorescence intensity as the substrate is hydrolyzed. glpbio.com The fluorescence spectra of fluorophores like AMC can be influenced by the solvent and pH of the solution. chemistrycongresses.ch

Calibration and Signal-to-Noise Ratio Enhancement in Fluorometric Assays

Quantitative analysis using fluorescence spectroscopy requires careful calibration. The increase in fluorescence is tracked over time, and the rate of substrate cleavage is often expressed in relative fluorescent units per second (RFU/s). glpbio.com This rate can then be normalized, for instance, to the total protein in an enzyme assay mix (RFU/s/mg protein), to provide a standardized measure of activity. glpbio.com Enhancing the signal-to-noise ratio in fluorometric assays is essential for detecting low levels of enzyme activity or working with dilute samples. Using materials of maximum purity is recommended to minimize intrinsic or background fluorescence originating from sample preparations and buffer contaminants. chemistrycongresses.ch

Chromatographic Techniques for Product Isolation and Purity Assessment

Chromatographic techniques are indispensable for the synthesis and characterization of peptide-based substrates like this compound. They are used for monitoring reaction progress, isolating the synthesized probe, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of peptide synthesis reactions, including those involving Fmoc-protected amino acids and the incorporation of labels like AMC. peptide.comuq.edu.au HPLC allows for the separation of the desired product from starting materials, intermediates, and by-products based on their differential interactions with a stationary phase. Monitoring the reaction by HPLC involves tracking the disappearance of reactants and the appearance of the product, often indicated by shifts in retention time. uq.edu.au Analytical HPLC is routinely used for the purity analysis of crude reaction mixtures. uq.edu.au

Purification Strategies for Synthesized Probes

Purification of synthesized peptide-based probes like this compound is typically carried out using reversed-phase high-performance liquid chromatography (RP-HPLC). olitecn.gr This technique utilizes a stationary phase with hydrophobic properties (commonly C18-modified silica) and a mobile phase that varies in polarity to separate compounds. olitecn.gr UV peak detection is frequently employed to monitor the elution of the peptide and its impurities. olitecn.gr Acidolytic cleavage is often performed following solid-phase peptide synthesis (SPPS) to release the crude product from the resin, which contains the desired peptide along with impurities such as deletion peptides, truncated peptides, incompletely deprotected peptides, modified peptides, scavengers, and by-products derived from cleaved protecting groups. olitecn.gr These contaminants must be removed through purification. olitecn.gr

Mass Spectrometry for Structural Elucidation and Cleavage Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of compounds. It is essential for the structural elucidation of synthesized probes and the identification of cleavage products in enzymatic assays.

Mass spectrometry, often coupled with chromatography (e.g., LC-MS), is used to analyze synthesized peptides and identify their molecular ions, confirming the successful synthesis of this compound. uq.edu.aunih.govacs.org In the context of enzymatic assays, MS can be used to identify the released cleavage product, AMC, by its characteristic mass-to-charge ratio. Furthermore, tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn), which involves fragmenting ions and analyzing the resulting fragments, can provide detailed structural information and confirm the identity of both the intact substrate and its cleavage products. nih.govscience.gov Techniques like Collision-Induced Dissociation (CID) are commonly used in MS/MS for fragmentation. nih.govscience.gov

Spectroscopic and Conformational Studies of Fmoc-Orn-AMC Containing Peptides

Circular Dichroism (CD) Spectroscopy for Peptide Conformation

CD spectroscopy is a widely used technique to determine the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The peptide backbone chromophores (amide bonds) generate characteristic CD signals in the far-UV region (typically 180-260 nm) that are indicative of different secondary structures, such as alpha-helices, beta-sheets, beta-turns, and random coils. The presence of aromatic residues or modifications like the AMC moiety can also contribute to the CD spectrum, particularly in the near-UV region (250-320 nm), providing information about their local environment and interactions.

For a peptide containing this compound, CD spectroscopy could be used to:

Monitor conformational changes induced by external factors or interactions with other molecules.

Investigate the influence of the Fmoc-Orn-AMC residue on the adoption or stability of specific secondary structures.

Studies on other peptides have shown that CD spectra can reveal the presence of structures like beta-turns or beta-sheets, characterized by specific positive and negative absorption bands at certain wavelengths. The intensity and shape of these bands provide quantitative and qualitative information about the peptide's conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. It provides detailed information about the local environment, dynamics, and spatial relationships between atoms within the molecule. For peptides containing this compound, NMR can offer detailed structural insights that complement CD data.

Key NMR experiments used in peptide conformational analysis include:

1D 1H NMR: Provides information on the chemical environment of protons, revealing the presence of different amino acid residues and their local electronic shielding.

Chemical Shifts: Deviations of alpha-proton and amide proton chemical shifts from random coil values are sensitive indicators of secondary structure formation.

Coupling Constants: J-coupling constants provide information about dihedral angles, which constrain the possible backbone conformations.

X-ray Crystallography for Molecular Architecture

X-ray crystallography is a technique used to determine the atomic-resolution three-dimensional structure of molecules in the crystalline state. While it requires obtaining suitable crystals of the peptide, it can provide highly precise structural information, including bond lengths, bond angles, and the spatial arrangement of atoms. For peptides containing this compound, X-ray crystallography could reveal the solid-state conformation and packing of the peptide molecules.

In peptide research, X-ray crystallography has been successfully applied to determine the structures of various peptides, including those with modified amino acids or forming specific folded structures like beta-hairpins. The technique provides a static snapshot of the peptide's conformation in the crystal lattice, which can be compared to solution structures obtained from NMR and CD to understand the influence of the environment on conformation.

For a peptide containing this compound, X-ray crystallography could:

Provide an unambiguous determination of the peptide's 3D structure in the crystalline state.

Reveal the precise location and conformation of the Fmoc-Orn-AMC residue within the peptide structure.

Offer insights into how the peptide molecules interact with each other in the crystal lattice, which might be relevant for understanding self-assembly or aggregation behavior.

Studies using X-ray crystallography on peptides incorporating modified ornithine residues have confirmed hypothesized folded structures and provided detailed insights into the molecular architecture.

While specific data tables for conformational analysis of peptides containing this compound using these methods were not found in the provided search results, the following table illustrates the types of data and findings that are typically obtained from these spectroscopic and crystallographic techniques when applied to peptide conformational studies, based on the general principles and examples from the literature.

MethodType of Data ObtainedKey Conformational Insights
Circular Dichroism Far-UV CD spectra (molar ellipticity vs. wavelength)Secondary structure content (alpha-helix, beta-sheet, turn, random coil)
Near-UV CD spectraTertiary structure, environment of aromatic residues/modifications
Thermal or chemical denaturation curves (monitoring CD signal)Conformational stability
NMR Spectroscopy 1D 1H NMR spectra (chemical shifts, peak intensities)Identification of residues, overall purity, solvent accessibility
2D NMR spectra (COSY, TOCSY, NOESY, ROESY cross-peaks)Sequential assignments, through-space correlations (NOEs) for distance restraints
Chemical shift deviationsIndicators of secondary structure
J-coupling constantsDihedral angle constraints
Relaxation measurementsDynamics and flexibility
X-ray Crystallography Diffraction patternUnit cell dimensions, space group
Electron density mapAtomic positions, bond lengths, bond angles, 3D structure
Refined atomic coordinates and structure factorsHigh-resolution molecular architecture, crystal packing

This table summarizes the typical output and the kind of conformational information that can be derived from applying CD, NMR, and X-ray crystallography to peptide systems, including those that may contain modified residues like Fmoc-Orn-AMC.

Future Directions and Emerging Research Avenues for Fmoc Orn Amc · Hcl

Advancements in Rational Design of Fluorescent Probes with Tailored Specificity

The structure of Fmoc-Orn-AMC · HCl serves as a foundational element for the rational design of novel fluorescent probes with improved specificity towards target enzymes. By chemically modifying the peptide sequence adjacent to the ornithine residue or by incorporating unnatural amino acids, researchers can fine-tune the substrate's recognition by specific proteases or peptidases. This tailored approach allows for the development of probes that are selectively cleaved by a particular enzyme within a complex biological sample, minimizing off-target signals and enhancing the accuracy of enzyme activity measurements. The rational design process involves understanding the enzyme's active site architecture and substrate binding preferences to engineer a substrate that is optimally recognized and processed.

Development of Multiplexed and Spatially Resolved Enzymatic Assays

This compound can be integrated into sophisticated assay formats to enable the simultaneous measurement of multiple enzyme activities (multiplexing) and the visualization of enzyme activity in specific locations (spatial resolution). Multiplexed assays can be developed by combining this compound with other fluorogenic substrates that release fluorophores with distinct emission spectra upon cleavage by different enzymes. This allows for high-content screening and analysis of multiple enzymatic pathways concurrently. For spatially resolved assays, this compound can be applied to cells, tissues, or biofilms, and the resulting fluorescence can be imaged using fluorescence microscopy techniques to map the distribution of ornithine-cleaving enzyme activity at a micro- or macroscopic level. mdpi.com

Exploration in Unconventional Enzyme Systems and Biological Pathways (in vitro research)

The application of this compound can be extended to investigate enzyme activities in unconventional biological systems and less-explored biological pathways through in vitro research. This includes studying enzymes from diverse organisms such as extremophiles, anaerobic bacteria, or specific plant species, which may possess unique enzymatic activities or pathways involving ornithine metabolism or processing. wikipedia.orgfishersci.co.uk Furthermore, this compound can be utilized to probe enzyme activity in isolated cellular components, organelles, or reconstituted biochemical systems in vitro, providing insights into localized enzymatic functions and their roles in specific biological processes.

Integration with Combinatorial Chemistry and Library Synthesis for Protease Inhibitor Discovery

This compound is a valuable tool for screening large libraries of compounds generated through combinatorial chemistry for potential protease inhibitors. In high-throughput screening formats, the substrate is incubated with the target enzyme and individual compounds from the library. Compounds that inhibit the enzyme's activity will result in reduced cleavage of this compound and consequently lower fluorescence intensity compared to control reactions. This enables rapid identification of potential inhibitor candidates that can then be further characterized. This approach is particularly relevant for discovering inhibitors of proteases that recognize and cleave substrates containing ornithine.

Role in Mechanistic Enzymology and Structural Biology Research

This compound can contribute to fundamental research in mechanistic enzymology and structural biology. Kinetic studies using this compound as a substrate under various conditions can provide crucial data on enzyme reaction rates, substrate binding affinity, and the impact of mutations or inhibitors on enzyme activity. This kinetic information is essential for understanding the catalytic mechanism of the enzyme. While this compound itself may not be directly used for structural determination, the insights gained from kinetic studies can guide structural biology efforts, such as co-crystallization of the enzyme with substrate analogs or inhibitors to elucidate the molecular details of enzyme-substrate interactions and the conformational changes that occur during catalysis.

Q & A

Basic Research Questions

Q. How can I optimize the incorporation of Fmoc-Orn-AMC·HCl into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Fmoc-Orn-AMC·HCl requires careful handling of its Fmoc-protected amine group. Standard SPPS protocols apply: use coupling agents like HBTU/HOBt in DMF for activation, and deprotect the Fmoc group with 20% piperidine in DMF. Monitor coupling efficiency via UV absorbance at 301 nm (characteristic of the AMC fluorophore) or ninhydrin tests . Ensure anhydrous conditions to prevent premature cleavage of the Fmoc group, which can lead to truncated peptides.

Q. What solvent systems are recommended for dissolving Fmoc-Orn-AMC·HCl in experimental protocols?

  • Methodological Answer : Fmoc-Orn-AMC·HCl is typically soluble in polar aprotic solvents like DMSO or DMF. For HPLC analysis, prepare stock solutions in acetonitrile to minimize interference from hydrolysis byproducts (e.g., Fmoc-OH). Avoid aqueous buffers during initial dissolution to prevent side reactions .

Q. How should Fmoc-Orn-AMC·HCl be stored to maintain stability?

  • Methodological Answer : Store lyophilized Fmoc-Orn-AMC·HCl at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. For short-term use (≤1 week), solutions in DMF can be stored at 4°C in amber vials to protect the AMC fluorophore from photodegradation .

Advanced Research Questions

Q. How can I resolve conflicting HPLC data when analyzing Fmoc-Orn-AMC·HCl hydrolysis products?

  • Methodological Answer : Contradictions often arise from incomplete removal of excess Fmoc-Cl derivatizing reagent. Replace traditional n-pentane extraction with adamantanamine (ADAM), which improves resolution by reducing co-elution of Fmoc-OH with target analytes. Validate chromatographic conditions using gradient elution (e.g., 0.1% TFA in water/acetonitrile) and monitor at 265 nm (Fmoc) and 380 nm (AMC) .

Q. What strategies mitigate interference from Fmoc-OH in fluorometric assays using Fmoc-Orn-AMC·HCl?

  • Methodological Answer : Fmoc-OH, a hydrolysis byproduct, can quench AMC fluorescence. Pre-treat samples with solid-phase extraction (SPE) cartridges (C18 phase) to isolate AMC-containing peptides. Alternatively, use time-resolved fluorescence measurements to distinguish AMC’s emission profile from background noise .

Q. How do side reactions during Fmoc deprotection impact the integrity of Fmoc-Orn-AMC·HCl in peptide libraries?

  • Methodological Answer : Prolonged exposure to piperidine (>30 min) or elevated temperatures (>25°C) can cleave the AMC fluorophore or oxidize the ornithine side chain. Optimize deprotection times via kinetic studies (monitor UV at 301 nm) and introduce scavengers like thioanisole to suppress oxidation .

Q. What analytical techniques complement HPLC for validating Fmoc-Orn-AMC·HCl purity in complex matrices?

  • Methodological Answer : Use LC-MS (ESI+ mode) to confirm molecular ion peaks ([M+H]+) and detect impurities. For structural validation, employ tandem MS/MS to fragment the ornithine-AMC bond and verify cleavage specificity. Cross-reference with NMR (1H/13C) to resolve stereochemical ambiguities .

Troubleshooting and Data Interpretation

Q. Why do I observe low yields of Fmoc-Orn-AMC·HCl in automated peptide synthesizers?

  • Methodological Answer : Automated systems may fail to account for the steric hindrance of the AMC group. Increase coupling times (e.g., 2 hours) and use double couplings with fresh activators. Pre-activate Fmoc-Orn-AMC·HCl in situ with DIPEA to enhance reactivity .

Q. How can I distinguish between incomplete Fmoc deprotection and AMC fluorophore degradation in kinetic assays?

  • Methodological Answer : Run a control experiment using a non-fluorogenic Fmoc-Orn derivative (e.g., Fmoc-Orn-OH). If UV absorbance at 301 nm decreases in both samples, degradation is likely due to harsh deprotection conditions. If only the AMC derivative shows reduced signal, fluorophore instability is the culprit .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.